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Compound of Interest

Compound Name: 5-Methyl-1-hexyn-3-ol

Cat. No.: B1585106

An In-depth Technical Guide to 5-Methyl-1-hexyn-3-ol: Properties, Synthesis, and Applications
in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 5-Methyl-1-hexyn-3-ol, a versatile
chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug
development, this document covers the compound's fundamental properties, outlines a robust
synthetic protocol, and explores its potential applications as a molecular building block in the
synthesis of complex chemical entities.

Compound Identification and Core Properties
Nomenclature and Chemical Identifiers

5-Methyl-1-hexyn-3-ol is a secondary propargylic alcohol. Its structure features a terminal
alkyne and a hydroxyl group, making it a valuable synthon for introducing these functionalities
into larger molecules. The isobutyl group adjacent to the alcohol contributes to its specific steric
and electronic properties.

The primary identifiers for this compound are crucial for accurate sourcing and regulatory
compliance.
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Identifier Value Source
CAS Number 61996-79-0 [1][2][3]
IUPAC Name 5-methylhex-1-yn-3-ol [2][4]
Molecular Formula C7H120 [1112][3]
SMILES CC(C)CC(O)CHC [1][2]
InChi Key NTNUBJHPRAMQPC- G

UHFFFAOYSA-N

Physicochemical Constants

The physical properties of 5-Methyl-1-hexyn-3-ol dictate its handling, reaction conditions, and
purification methods. It exists as a colorless liquid under standard conditions.[5]

Physical Constant Value Source
Molecular Weight 112.17 g/mol [1112114]
Density 0.860 g/mL at 25 °C [1]
Boiling Point 156 °C [6]
Flash Point 53.3 °C (127.9 °F) - Closed el
Cup

Refractive Index (n20/D) 1.436 [1][2]
Predicted logP 1.4 [7]
Melting Point Not Available [5]

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation of 5-Methyl-1-hexyn-3-ol. Key
expected features include:

« Infrared (IR) Spectroscopy: Characteristic peaks for the O-H stretch (broad, ~3300 cm~1),
the terminal alkyne C-H stretch (sharp, ~3300 cm~?), the C=C stretch (~2100 cm~1), and C-O
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stretch (~1050-1150 cm~1).[3][8]

o Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion
peak (m/z = 112) and characteristic fragmentation patterns.[3][9]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra will provide a
detailed map of the carbon and proton environments, confirming the connectivity and
structure of the molecule.

Safety and Handling

5-Methyl-1-hexyn-3-ol is classified as a flammable liquid and is harmful if swallowed.[1][4]
e GHS Hazard Codes: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed).[1][4]

o Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and
a lab coat is mandatory. All manipulations should be performed in a well-ventilated fume
hood.[1]

o Storage: Store in a cool, dry, well-ventilated area away from ignition sources, at a
recommended temperature of 2-8°C.[1]

Synthesis and Characterization Workflow
Retrosynthetic Analysis and Synthetic Strategy

The most direct and industrially scalable synthesis of 5-Methyl-1-hexyn-3-ol involves the
nucleophilic addition of an ethynyl anion equivalent to an appropriate aldehyde. A Grignard
reaction is the method of choice due to its high yield, operational simplicity, and the ready
availability of starting materials.

The retrosynthetic logic disconnects the molecule at the C2-C3 bond, leading back to
isovaleraldehyde and an acetylene Grignard reagent.
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Caption: Retrosynthetic pathway for 5-Methyl-1-hexyn-3-ol.

Detailed Experimental Protocol: Grighard Synthesis

This protocol describes the synthesis of 5-Methyl-1-hexyn-3-ol from isovaleraldehyde and

ethynylmagnesium bromide, generated in situ.

Materials:

Magnesium turnings

Ethyl bromide

Anhydrous Tetrahydrofuran (THF)

Acetylene gas (or a suitable surrogate like ethynyltrimethylsilane followed by deprotection)

Isovaleraldehyde (3-methylbutanal)
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o Saturated aqueous ammonium chloride (NH4ClI) solution

¢ Anhydrous magnesium sulfate (MgSOQOa)

o Standard glassware for anhydrous reactions (three-neck flask, condenser, dropping funnel)
Procedure:

o Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere
(N2 or Ar), place magnesium turnings. Add a small portion of anhydrous THF. Slowly add a
solution of ethyl bromide in anhydrous THF via a dropping funnel to initiate the reaction.
Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle
reflux.

o Acetylene Addition: Once the ethylmagnesium bromide has formed, cool the flask to 0°C.
Bubble dry acetylene gas through the solution for 1-2 hours to form ethynylmagnesium
bromide. A precipitate will form.

» Aldehyde Addition: Prepare a solution of isovaleraldehyde in anhydrous THF. Add this
solution dropwise to the stirred Grignard reagent suspension at 0°C.

e Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to warm
to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by
Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to 0°C and
slowly quench by adding saturated agueous NHa4Cl solution.

o Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous
layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

e Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous
MgSOa4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The crude product is purified by vacuum distillation or column chromatography
on silica gel to yield pure 5-Methyl-1-hexyn-3-ol.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is a critical self-validating step.
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Analytical Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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